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molecular formula C6H7NO2 B8768388 3-hydroxy-2-methylpyridin-4(1H)-one

3-hydroxy-2-methylpyridin-4(1H)-one

Cat. No. B8768388
M. Wt: 125.13 g/mol
InChI Key: QVXIZJHZWYLVET-UHFFFAOYSA-N
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Patent
US05336482

Procedure details

1-Isopropyl-3-hydroxy-2-methylpyrid-4-one was prepared by refluxing 3-hydroxy-2-methylpyrid-4-one (Maltol) (10.0 g) with 3 equivalents of isopropylamine (99%) in 200 ml of water for 8 hours. Decolorizing charcoal was added after refluxing and the mixture was stirred for 0.5 hours. The mixture was then filtered through a medium frit filter containing 0.5 inches of Celite. The filtered solution was then concentrated in vacuo (rotary evaporator) to remove the water and excess amine, leaving a dark thick oil. The oil was then dissolved in minimal amounts of hot acetone and filtered (repeatedly) through a medium frit filter. Brownish crystals (product) remained on the frit and these were then washed (3X) with 1 ml portions of hot acetone to obtain white crystals. m.p. 239°-242 ° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[C:7](=[O:8])[CH:6]=[CH:5][N:4]=[C:3]1[CH3:9].[CH:10](N)([CH3:12])[CH3:11].C>O.CC(C)=O>[CH:10]([N:4]1[CH:5]=[CH:6][C:7](=[O:8])[C:2]([OH:1])=[C:3]1[CH3:9])([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1C(=NC=CC1=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after refluxing
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a medium frit
FILTRATION
Type
FILTRATION
Details
filter
ADDITION
Type
ADDITION
Details
containing 0.5 inches of Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtered solution was then concentrated in vacuo (rotary evaporator)
CUSTOM
Type
CUSTOM
Details
to remove the water and excess amine
CUSTOM
Type
CUSTOM
Details
leaving a dark thick oil
FILTRATION
Type
FILTRATION
Details
filtered (repeatedly) through a medium frit
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
these were then washed (3X) with 1 ml portions of hot acetone
CUSTOM
Type
CUSTOM
Details
to obtain white crystals

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(C)N1C(=C(C(C=C1)=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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